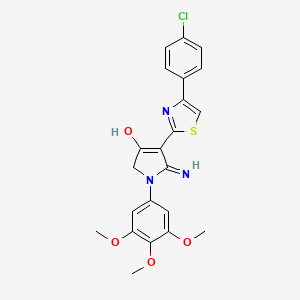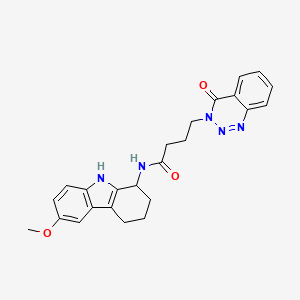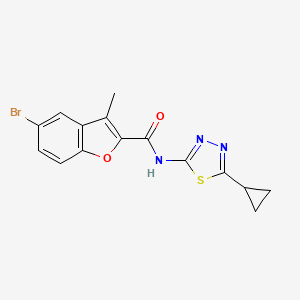![molecular formula C17H22N4O3 B12161462 N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B12161462.png)
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Our compound has a complex name, but let’s break it down. The core structure consists of two parts:
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl): This portion contains a tetrahydro-2H-pyran ring with two methyl groups (2,2-dimethyl) attached.
3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide: Here, we have a propanamide group linked to an oxadiazole ring, which itself is connected to a pyridine ring.
Preparation Methods
Synthetic Routes: The synthesis of our compound involves several steps. One common approach is as follows:
Formation of the Pyridine Ring: Start with a pyridine derivative and introduce the oxadiazole moiety.
Oxadiazole Formation: Cyclize the compound to form the oxadiazole ring.
Introduction of the Tetrahydro-2H-pyran Ring: Attach the tetrahydro-2H-pyran ring to the oxadiazole.
Amide Formation: Finally, add the propanamide group.
Industrial Production: While research laboratories often use custom synthetic routes, industrial production may involve more efficient methods. Unfortunately, specific industrial-scale processes for this compound are not widely documented.
Chemical Reactions Analysis
Our compound can participate in various reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the compound, altering its properties.
Substitution: Substituents on the pyridine or oxadiazole rings can be replaced by other groups.
Common Reagents and Conditions: These depend on the specific reaction. For example, oxidations might involve reagents like potassium permanganate or chromium trioxide.
Scientific Research Applications
Our compound finds applications across disciplines:
Chemistry: It serves as a versatile building block for designing new molecules.
Biology: Researchers explore its interactions with biological targets (enzymes, receptors, etc.).
Medicine: Investigate its potential as a drug candidate (anticancer, antimicrobial, etc.).
Industry: It could be used in materials science or as a precursor for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. it likely involves interactions with specific proteins or pathways within cells. Further studies are needed to elucidate this fully.
Comparison with Similar Compounds
Our compound stands out due to its unique combination of the pyridine, oxadiazole, and tetrahydro-2H-pyran rings. Similar compounds include , but none precisely match this structure.
Properties
Molecular Formula |
C17H22N4O3 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide |
InChI |
InChI=1S/C17H22N4O3/c1-17(2)11-13(7-10-23-17)19-14(22)3-4-15-20-16(21-24-15)12-5-8-18-9-6-12/h5-6,8-9,13H,3-4,7,10-11H2,1-2H3,(H,19,22) |
InChI Key |
KRWFLIQIHVTGAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide](/img/structure/B12161384.png)
![(5Z)-3-(4-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12161392.png)
![2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(2-methylpropyl)propanamide](/img/structure/B12161393.png)
![4-[(4-ethoxyphenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12161395.png)

![2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12161407.png)

![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161410.png)
![2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide](/img/structure/B12161411.png)

![7-[(2,4-dichlorobenzyl)oxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one](/img/structure/B12161422.png)


![3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12161447.png)
